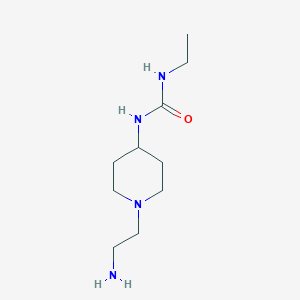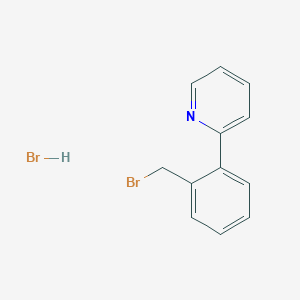
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H7Br2N. It is a pyridine derivative and is often used in various chemical syntheses. This compound is known for its role in the preparation of other complex molecules and its participation in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction conditions usually include heating the mixture to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-(azidomethyl)phenyl)pyridine .
Aplicaciones Científicas De Investigación
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the methyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic processes to form new carbon-nitrogen or carbon-carbon bonds .
Comparación Con Compuestos Similares
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromoacetyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Comparison: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, 2-(Bromomethyl)pyridine hydrobromide lacks the phenyl group, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C12H11Br2N |
|---|---|
Peso molecular |
329.03 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;/h1-8H,9H2;1H |
Clave InChI |
PKEHKDIRMSYRJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)C2=CC=CC=N2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


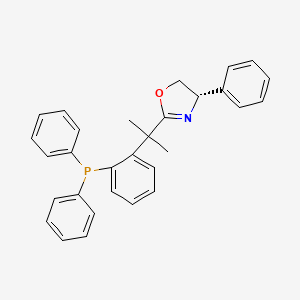
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)

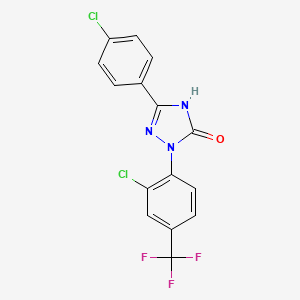
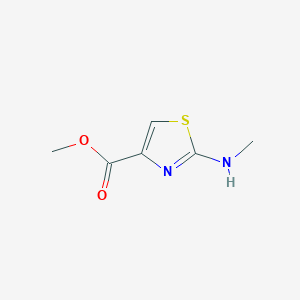

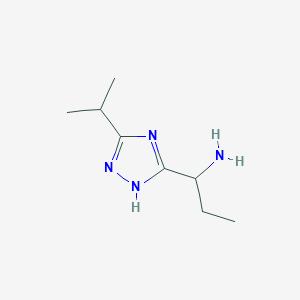
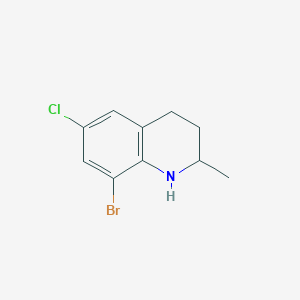
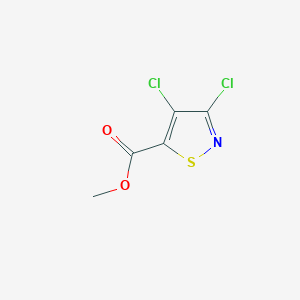
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
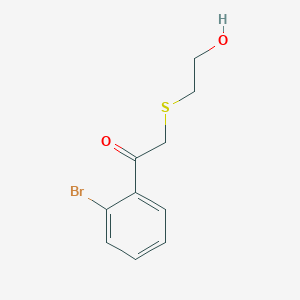

![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
